2-butyl-1H-imidazo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-6-9-12-8-5-4-7-11-10(8)13-9/h4-5,7H,2-3,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVIJINGDIXEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499429 | |
| Record name | 2-Butyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68175-10-0 | |
| Record name | 2-Butyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Butyl 1h Imidazo 4,5 B Pyridine and Its Analogues
Classical and Conventional Synthetic Routes to the Imidazo[4,5-b]pyridine Core
The traditional methods for synthesizing the imidazo[4,5-b]pyridine scaffold have long been established, primarily relying on cyclocondensation and reductive cyclization reactions.
Cyclocondensation Reactions from Pyridine-2,3-diamine Precursors with Carboxylic Acids or Aldehydes
A foundational approach to the imidazo[4,5-b]pyridine core involves the reaction of pyridine-2,3-diamine with either carboxylic acids or aldehydes. nih.gov The synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with a sodium bisulfite adduct of the corresponding benzaldehydes. nih.gov Alkylation of these products using reagents like 4-chlorobenzyl or butyl bromide under basic conditions leads to the formation of various regioisomers. nih.gov The specific structures of these isomers can be confirmed using advanced spectroscopic techniques such as 2D-NOESY and HMBC. nih.gov
Another example of this classical method is the cyclization of 2-amino-3-methyl-aminopyridine with phenylacetic acid to produce a key intermediate for a range of 1-methylimidazo[4,5-b]pyridine derivatives. researchgate.net This method highlights the versatility of using different substituted diamines and carboxylic acids to generate a library of compounds.
The following table provides examples of imidazo[4,5-b]pyridine derivatives synthesized through cyclocondensation reactions.
Reductive Cyclization Approaches
Reductive cyclization offers an alternative pathway to the imidazo[4,5-b]pyridine core. One such method involves the one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine using sodium dithionite (B78146) as the reducing agent. mdpi.com Another approach utilizes stannous chloride dihydrate (SnCl₂·2H₂O) as a reductive catalyst for the synthesis of 1H-imidazo[4,5-b]pyridines from ketones and 2-nitro-3-aminopyridine. mdpi.comnih.gov This reaction is thought to proceed through formylation of the aniline (B41778) nitrogen, followed by nitro reduction and cyclization. mdpi.comnih.gov
A new synthetic route to the imidazo[4,5-b]pyridine ring system has been developed through the reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org These precursors are formed by the condensation of 4-nitro-1-imidazole-5-carbonyl chlorides with activated methylene (B1212753) compounds. The subsequent reductive cyclisation can be achieved either by catalytic hydrogenation over palladium or by treatment with alkaline sodium borohydride (B1222165) in the presence of palladium. rsc.org
Palladium- or Copper-Catalyzed Amidation Strategies for Imidazopyridine Formation
Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis. Palladium- and copper-catalyzed amidation reactions are frequently employed for the formation of the imidazopyridine ring. nih.govacs.org These methods often involve the reaction of 2-halo-3-acylaminopyridines with amines. acs.org However, these approaches can have drawbacks, such as the need for expensive and toxic catalysts, specific ligands, and harsh reaction conditions. acs.org
For instance, imidazo[4,5-c]pyridines have been synthesized in a three-step process that utilizes a palladium-catalyzed amidation/cyclization strategy. nih.gov N-Aryl substrates for this reaction are prepared through a copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine. nih.gov
Advanced and Green Chemistry Approaches for Imidazo[4,5-b]pyridine Synthesis
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis.
Tandem Reaction Sequences for Rapid Imidazo[4,5-b]pyridine Skeleton Construction
Tandem reactions, also known as cascade or domino reactions, offer a powerful strategy for rapidly constructing complex molecular architectures from simple starting materials in a single pot. A highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been developed starting from 2-chloro-3-nitropyridine (B167233). acs.orgnih.govnih.govresearchgate.net This method involves a tandem sequence of a nucleophilic aromatic substitution (SNA_r) reaction with primary amines, followed by in situ reduction of the nitro group and subsequent heteroannulation with aldehydes. acs.orgnih.govnih.govresearchgate.net This approach is notable for its use of an environmentally benign water-isopropanol (H₂O-IPA) solvent system and for requiring only a single chromatographic purification step. acs.orgnih.govnih.gov
The following table summarizes the key steps and advantages of this tandem reaction sequence.
Catalyst-Free Synthesis Protocols under Thermal Conditions
The development of catalyst-free synthetic methods is a major goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. researchgate.net This method is characterized by its speed, cleanliness, high yields, simple workup, and environmentally benign nature. researchgate.net
Another approach involves the catalyst-free condensation of 2-aminopyridine (B139424) with halogenoesters, which can be achieved by simply refluxing the mixture in ethanol. nih.gov These reactions provide key intermediates for the synthesis of a variety of functionalized imidazopyridines. nih.gov
Table of Compounds
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazo[4,5-b]pyridine derivatives. nih.govnih.govasianpubs.org This technique significantly reduces reaction times and can lead to higher product yields compared to conventional heating methods. asianpubs.orgclockss.org The application of microwave irradiation in the synthesis of substituted imidazoles and related fused systems demonstrates its utility in generating diverse chemical libraries efficiently. nih.govrsc.org For instance, a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation in the presence of molecular iodine provides a rapid and metal-free route to 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org Similarly, novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole (B134444) derivatives have been synthesized in moderate to good yields (46%-80%) using a sequential two-step, one-pot, multicomponent reaction under microwave conditions. nih.gov
The efficiency of microwave-assisted synthesis is further highlighted in the preparation of 2-substituted 1H-benzo[d]imidazoles, where the use of microwave irradiation in the presence of polyphosphoric acid (PPA) and phosphoric acid leads to high yields and short reaction times. clockss.org These examples underscore the potential of microwave technology to expedite the synthesis of complex heterocyclic structures like 2-butyl-1H-imidazo[4,5-b]pyridine and its derivatives.
Environmentally Benign Solvent Systems, including H2O-IPA Medium
A growing emphasis on green chemistry has spurred the development of synthetic methods that utilize environmentally friendly solvents. Water and mixtures of water with organic solvents, such as isopropanol (B130326) (IPA), have proven to be effective and sustainable media for the synthesis of imidazo[4,5-b]pyridines.
A notable example is the highly efficient and clean synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in an H2O-IPA medium. acs.orgnih.gov This procedure involves a tandem sequence of an SNAr reaction with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with aldehydes. acs.orgnih.gov This one-pot process offers excellent yields and simplifies purification, making it a greener alternative to traditional methods. acs.orgnih.gov The use of water as a solvent has also been demonstrated in the air-oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes to yield 1H-imidazo[4,5-b]pyridine derivatives without the need for an external oxidizing agent. researchgate.net
The following table summarizes the synthesis of various 1,2-disubstituted imidazo[4,5-b]pyridines using the H2O-IPA tandem reaction.
| Entry | R1 | R2 | Product | Yield (%) |
| 4a | n-Pr | Ph | 2-phenyl-3-propyl-3H-imidazo[4,5-b]pyridine | 95 |
| 4b | n-Bu | Ph | 3-butyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 96 |
| 4c | n-Pr | 4-NO2-Ph | 2-(4-nitrophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 92 |
| 4d | n-Bu | 4-NO2-Ph | 3-butyl-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 94 |
| 4e | n-Pr | 2-Br-Ph | 2-(2-bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 85 |
| 4i | n-Bu | Benzo[d] irb.hrresearchgate.netdioxol-5-yl | 2-(Benzo[d] irb.hrresearchgate.netdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine | 91 |
| 4n | 3-methoxypropyl | Ph | 3-(3-methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 90 |
Data sourced from "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium". acs.orgnih.gov
Regioselective Synthesis and N-Alkylation Strategies of Imidazo[4,5-b]pyridines
Control of Alkylation Positions (e.g., N-1 vs. N-3) in Imidazo[4,5-b]pyridine Alkylation Reactions
The alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to a mixture of regioisomers. mdpi.commdpi.comresearchgate.net Controlling the site of alkylation, particularly between the N-1 and N-3 positions of the imidazole ring and the pyridine (B92270) nitrogen, is crucial for synthesizing specific, biologically active molecules. researchgate.netnih.gov
Several strategies have been developed to achieve regioselective N-alkylation. The choice of starting material and reaction conditions plays a pivotal role. For instance, using 2-formamido-3-aminopyridine as a versatile intermediate allows for the selective synthesis of either N-1 or N-3 substituted imidazo[4,5-b]pyridines. researchgate.net Reductive amination of aldehydes with this intermediate affords N-1 substituted products, while reaction with alkyl halides in the presence of a base like cesium carbonate yields N-3 substituted derivatives. researchgate.net
Alkylation of 2-substituted imidazo[4,5-b]pyridines often results in a mixture of N-3 and N-4 isomers. mdpi.comresearchgate.net The ratio of these isomers can be influenced by the nature of the substituent at the C-2 position and the alkylating agent. researchgate.net In some cases, such as the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl bromoacetate (B1195939) under phase transfer catalysis conditions, all three possible regioisomers (N-1, N-3, and N-4) are formed. mdpi.comresearchgate.net The use of palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides offers a regioselective route to N-1 substituted imidazo[4,5-b]pyridines. organic-chemistry.org
The following table illustrates the regioselective alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
| Alkylating Agent | Product(s) | Position of Alkylation |
| Benzyl chloride | 6-bromo-3-benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine & 6-bromo-4-benzyl-2-phenyl-4H-imidazo[4,5-b]pyridine | N-3 and N-4 |
| 4-Methylbenzyl bromide | 6-bromo-3-(4-methylbenzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine & 6-bromo-4-(4-methylbenzyl)-2-phenyl-4H-imidazo[4,5-b]pyridine | N-3 and N-4 |
| Ethyl bromoacetate | Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate, Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate & Ethyl 2-(6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridin-4-yl)acetate | N-1, N-3, and N-4 |
Data sourced from "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study". mdpi.com
Stereochemical Considerations in Synthetic Pathways
While the primary focus of many synthetic strategies for imidazo[4,5-b]pyridines is on regioselectivity, stereochemical considerations can become important when chiral centers are introduced. For instance, in the synthesis of certain nucleoside analogs, the stereoselective glycosylation of the imidazo[4,5-c]pyridine ring with a protected ribofuranose exclusively yields the N9-β-isomer. researchgate.net Although the provided literature does not extensively detail stereochemical challenges specifically for this compound, the principles of stereocontrolled synthesis would apply if chiral substituents were to be introduced on the butyl chain or the heterocyclic core.
Derivatization and Functionalization Strategies of the this compound Scaffold
Introduction of Diverse Substituents on the Core Ring System
The versatility of the imidazo[4,5-b]pyridine scaffold lies in the ability to introduce a wide array of substituents at various positions, which significantly influences the biological activity of the resulting compounds. irb.hrresearchgate.net
One common approach is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups at the 6-position of the imidazo[4,5-b]pyridine ring. mdpi.com This method is advantageous due to the commercial availability of a wide range of boronic acids and the use of mild reaction conditions. mdpi.com
Another key strategy involves the initial construction of a substituted pyridine ring, which is then used to form the fused imidazole ring. For example, starting with 2-chloro-3-nitropyridine, various primary amines can be introduced via an SNAr reaction, followed by reduction of the nitro group and cyclization with different aldehydes to create a diverse set of 1,2-disubstituted imidazo[4,5-b]pyridines. acs.orgnih.gov This approach allows for the introduction of diversity at both the N-1 and C-2 positions of the imidazo[4,5-b]pyridine core.
Furthermore, direct C-H functionalization offers a powerful tool for derivatization. For instance, the C3-H alkylation of imidazopyridines can be achieved using donor-acceptor cyclopropanes under Lewis acid catalysis, providing a direct route to introduce alkyl chains at this position. acs.orgnih.gov
The following table provides examples of 2,6-disubstituted imidazo[4,5-b]pyridines synthesized via Suzuki cross-coupling.
| Starting Material (6-bromo derivative) | Boronic Acid | Product | Yield (%) |
| 6-bromo-2-phenyl-1-methyl-1H-imidazo[4,5-b]pyridine | Phenylboronic acid | 1-methyl-2,6-diphenyl-1H-imidazo[4,5-b]pyridine | 35 |
| 6-bromo-2-phenyl-1-methyl-1H-imidazo[4,5-b]pyridine | 4-Hydroxyphenylboronic acid | 4-(1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol | 97 |
| 6-bromo-2-phenyl-1-methyl-1H-imidazo[4,5-b]pyridine | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 63 |
| 6-bromo-2-phenyl-1-methyl-1H-imidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | 1-methyl-6-(4-nitrophenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine | 100 |
Data sourced from "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling". mdpi.com
Synthetic Pathways for Complex Fused Heterocyclic Systems Incorporating the Imidazo[4,5-b]pyridine Moiety
The imidazo[4,5-b]pyridine scaffold serves as a foundational structure for the development of more complex, fused heterocyclic systems. These intricate molecules often exhibit significant biological activity, making their synthesis a key focus of medicinal chemistry. Various synthetic strategies have been developed to construct these fused rings, often involving multi-step sequences or elegant one-pot tandem reactions. These methods allow for the introduction of diverse functionalities and the creation of novel polycyclic frameworks.
One prominent approach involves the construction of the imidazo[4,5-b]pyridine core followed by subsequent annulation reactions to build additional fused rings. For instance, new pyrido[3′,2′:4,5]imidazo[1,2-d]- Current time information in Bangalore, IN.nih.govnih.govtriazine ring systems have been synthesized, demonstrating the versatility of the imidazo[4,5-b]pyridine precursor for creating novel heterocyclic frameworks. researchgate.net Similarly, furopyridine derivatives have been prepared by altering the internal portion of the imidazopyridine core. nih.gov This synthesis begins with a pyridine-N-oxide derivative, which, under mild, metal-free conditions with appropriate acyl chlorides, yields the fused furo[2,3-b]pyridines. nih.gov
Palladium-catalyzed reactions are instrumental in building complex imidazo[4,5-b]pyridine-containing systems. One such method features a tandem cross-coupling/cyclization sequence starting from 3-amino-2-chloropyridine (B31603) to construct the core scaffold. researchgate.net Another palladium-catalyzed approach utilizes an amide coupling reaction between 2-chloro-3-amino-pyridines and primary amides, which then undergo in situ cyclization and dehydration in a single vessel to yield the desired fused products. organic-chemistry.org This methodology has proven effective for the total synthesis of complex natural products and mutagens like 1-Me-5-PhIP. organic-chemistry.org
Tandem reactions provide an efficient route to complex derivatives from simple starting materials. A notable example is a one-pot synthesis that begins with 2-chloro-3-nitropyridine. acs.org This process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by reduction of the nitro group, and finally condensation with an aldehyde. This water-assisted tandem process offers a green and efficient pathway to diversely substituted imidazo[4,5-b]pyridines. acs.org
Copper-promoted reactions have also been employed to create fused systems. A Cu(II)-promoted cascade reaction between o-iodoanilines and γ-ketodinitriles results in an aza-fused N-heterocycle with a benz-imidazopyridine scaffold via an addition–cyclization followed by an Ullmann-type C–N coupling. acs.org
Furthermore, Suzuki cross-coupling reactions have been optimized for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, allowing for the introduction of various aryl groups to build molecular complexity. mdpi.com The synthesis starts with the amination of 5-bromo-2-chloro-3-nitropyridine, followed by reduction and cyclization to form the core, which is then subjected to Suzuki coupling. mdpi.com
The table below summarizes a selection of these synthetic pathways for creating complex fused systems.
Table 1: Selected Synthetic Pathways to Fused Imidazo[4,5-b]pyridine Systems
| Starting Material(s) | Key Reagents/Catalysts | Fused System/Derivative | Ref |
| 2-Chloro-3-nitropyridine, Primary amine, Aldehyde | Zn, HCl, H₂O-IPA | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | acs.org |
| 3-Amino-2-chloropyridine | Palladium catalyst | Imidazo[4,5-b]pyridine core for Pentosidine synthesis | researchgate.net |
| Pyridine-N-oxide derivative, Acyl chlorides | Metal-free | Furo[2,3-b]pyridines | nih.gov |
| o-Iodoanilines, γ-Ketodinitriles | Cu(II) | Benz-imidazopyridine scaffold | acs.org |
| 5-Bromo-2-chloro-3-nitropyridine, Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 2,6-Disubstituted imidazo[4,5-b]pyridines | mdpi.com |
| 2-Chloro-3-amino-pyridines, Primary amides | Pd catalyst, Me₄tBu-XPhos | N1-substituted imidazo[4,5-b]pyridines | organic-chemistry.org |
A detailed example of a one-pot tandem reaction is the synthesis of 3-butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine. The process begins by reacting 2-chloro-3-nitropyridine with a primary amine in a water-isopropanol mixture. The resulting intermediate is then treated with zinc and concentrated HCl to reduce the nitro group, forming a diamine derivative. Finally, the addition of an aldehyde leads to cyclization and aromatization, yielding the final product. acs.org
Table 2: Example Synthesis of 3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Chloro-3-nitropyridine, Butylamine | H₂O-IPA, 80 °C, 2 h | N-Butyl-3-nitropyridin-2-amine |
| 2 | N-Butyl-3-nitropyridin-2-amine | Zn, conc. HCl, 80 °C, 45 min | N²-Butylpyridine-2,3-diamine |
| 3 | N²-Butylpyridine-2,3-diamine, 2-Fluorobenzaldehyde | H₂O-IPA, 80 °C, 1.5 h | 3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Butyl 1h Imidazo 4,5 B Pyridine
X-ray Crystallography and Solid-State Analysis
The three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical properties and intermolecular interactions.
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination
While a crystal structure for 2-butyl-1H-imidazo[4,5-b]pyridine is not publicly available, the structure of its close analogue, 2-tert-butyl-1H-imidazo[4,5-b]pyridine, provides critical insights into the molecular geometry and crystal packing of this family of compounds. researchgate.net A study on 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine further corroborates the typical behavior of the tert-butyl group on a similar heterocyclic scaffold. researchgate.net
For 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the compound crystallizes in the orthorhombic space group P212121. researchgate.net The planarity of the fused ring system is a key feature, with the imidazo[4,5-b]pyridine core expected to be nearly planar. nih.gov The butyl or tert-butyl substituent at the 2-position will extend from this plane. The bond lengths and angles within the imidazopyridine core are characteristic of their aromatic nature. For instance, in a related bromo-substituted imidazo[4,5-b]pyridine, the fused ring system is planar to within an r.m.s. deviation of 0.015 Å. nih.gov
Table 1: Representative Crystallographic Data for a Related Imidazopyridine Derivative
This table presents data for a related compound to illustrate typical crystallographic parameters.
| Parameter | Value |
| Empirical Formula | C12H8BrN3O |
| Formula Weight | 290.12 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.9659 (4) |
| b (Å) | 10.3713 (5) |
| c (Å) | 14.1565 (7) |
| β (°) | 103.737 (2) |
| Volume (ų) | 1136.25 (10) |
| Z | 4 |
Data adapted from a study on 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. scirp.org This analysis maps properties such as d_norm (normalized contact distance) onto the molecular surface, where red spots indicate close contacts, white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal packing of imidazo[4,5-b]pyridine derivatives is typically governed by a network of hydrogen bonds and other non-covalent interactions. mdpi.com In the case of this compound, the N–H of the imidazole (B134444) ring is a primary hydrogen bond donor, while the pyridine (B92270) nitrogen and the sp2-hybridized nitrogen of the imidazole ring act as hydrogen bond acceptors. nih.govnih.gov
In the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, molecules are linked by N–H···N hydrogen bonds, forming chains. nih.gov These chains are further interconnected by other interactions, such as π–π stacking between the aromatic rings of adjacent molecules, to build up a three-dimensional supramolecular architecture. nih.gov For 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, long C–H···N contacts are observed, which link the molecules into chains. researchgate.net Similar interactions would be expected to play a significant role in the crystal packing of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.
Two-Dimensional NMR Techniques (e.g., 1H-1H NOE (NOESY), Selective INEPT (INAPT) 13C NMR) for Comprehensive Structural Assignment and Regioisomeric Differentiation
The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals for complex heterocyclic systems like this compound often requires the use of two-dimensional (2D) NMR techniques.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for establishing through-space correlations between protons that are in close proximity. This is critical for differentiating between regioisomers. For instance, in the alkylation of imidazo[4,5-b]pyridines, the NOESY spectrum can confirm the position of the alkyl group by showing a correlation between the protons of the alkyl chain and the protons on the heterocyclic core. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning the quaternary carbons and for confirming the connectivity of the entire molecule. Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) experiments can be used to selectively enhance the signals of specific carbons, which can be particularly useful for identifying carbons with long relaxation times or for confirming assignments made through other methods.
Spectroscopic Signatures of the 2-butyl Moiety in Solution
The 2-butyl moiety in this compound will give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The exact chemical shifts will be influenced by the electronic nature of the imidazopyridine ring system.
In the ¹H NMR spectrum of the related 3-butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine, the signals for the butyl group are reported. acs.org Based on this and data for other butyl-substituted heterocycles, the following approximate chemical shifts can be expected for the 2-butyl group in this compound:
A triplet for the terminal methyl (–CH₃) group around 0.9-1.0 ppm.
A sextet for the adjacent methylene (B1212753) (–CH₂–CH₃) group around 1.4-1.6 ppm.
A quintet for the next methylene (–CH₂–CH₂–CH₃) group around 1.8-2.0 ppm.
A triplet for the methylene group attached to the imidazole ring (C2–CH₂–) at a more downfield position, likely in the range of 2.9-3.2 ppm, due to the deshielding effect of the aromatic ring.
In the ¹³C NMR spectrum, the carbons of the butyl group will also show distinct signals. For 2-(4-(tert-butyl)phenyl)imidazo[1,2-a]pyridine, the tert-butyl carbons are observed at δ 31.3 and 34.9 ppm. rsc.org For a 2-n-butyl group on the imidazo[4,5-b]pyridine ring, the signals would be expected in the typical aliphatic region, with the carbon attached to the ring being the most downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Butyl Moiety in this compound
This table presents predicted chemical shift ranges based on data from analogous compounds.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-CH₂-CH₂-CH₃ | 2.9 - 3.2 (triplet) | ~30 - 35 |
| -CH₂-CH₂-CH₂-CH₃ | 1.8 - 2.0 (quintet) | ~28 - 32 |
| -CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.6 (sextet) | ~22 - 25 |
| -CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 (triplet) | ~13 - 15 |
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. The resulting spectrum provides a unique "fingerprint" of the compound.
For this compound, the key functional groups are the N-H and C-H bonds, the C=N and C=C bonds of the aromatic heterocyclic system, and the C-C and C-H bonds of the butyl side chain. The expected absorption bands can be assigned by comparing them with spectra from closely related analogs.
The aliphatic butyl group gives rise to characteristic C-H stretching and bending vibrations. Data from related alkyl-substituted imidazo[4,5-b]pyridines, such as 3-butyl-2-(5-methylfuran-2-yl)-3H-imidazo[4,5-b]pyridine, show strong C-H stretching absorptions in the region of 2958-2867 cm⁻¹ acs.org. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3100-3500 cm⁻¹ range, with a specific analog, 2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, showing a band at 3423 cm⁻¹ nih.gov. The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are expected to produce several bands in the 1400-1650 cm⁻¹ fingerprint region nih.gov.
The table below summarizes the principal IR absorption bands and their assignments for this compound, based on data from analogous structures.
Table 1: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group | Reference |
|---|---|---|---|---|
| ~3423 | Medium, Broad | N-H Stretch | Imidazole N-H | nih.gov |
| 2958-2867 | Strong | C-H Asymmetric & Symmetric Stretch | Butyl group (CH₃, CH₂) | acs.org |
| ~1605 | Medium-Strong | C=C Stretch | Pyridine Ring | nih.gov |
| ~1468 | Medium | C-H Bend (Scissoring) | Butyl group (CH₂) | acs.org |
| ~1435 | Medium | C=N Stretch | Imidazole Ring | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. Techniques like electrospray ionization (ESI) are commonly used for heterocyclic compounds, typically generating the protonated molecular ion, [M+H]⁺ nih.gov.
The molecular formula for this compound is C₁₀H₁₃N₃, which corresponds to a calculated monoisotopic mass of 175.1109 Da. Therefore, in an ESI-HRMS experiment, the compound would be detected as the [M+H]⁺ ion with a calculated m/z of 176.1188.
Analysis of the fragmentation pattern in MS/MS experiments provides valuable structural information. The fragmentation of this compound is expected to involve two main pathways: cleavage within the butyl side chain and fragmentation of the heterocyclic core. The fragmentation of the parent 1H-imidazo[4,5-b]pyridine ring is known to proceed via the loss of hydrogen cyanide (HCN), resulting in major fragments nih.gov. For the 2-butyl derivative, a primary fragmentation would be the benzylic-like cleavage of the C-C bond beta to the imidazole ring, leading to the loss of a propyl radical (•C₃H₇). This results in a stable ion at m/z 133. Another significant fragmentation pathway is the McLafferty rearrangement, if applicable, or cleavage at other points along the alkyl chain.
The table below outlines the predicted major ions for this compound in an HRMS analysis.
Table 2: Predicted HRMS Fragments for this compound
| Calculated m/z ([M+H]⁺) | Ion Formula | Proposed Fragmentation | Reference |
|---|---|---|---|
| 176.1188 | [C₁₀H₁₄N₃]⁺ | Protonated molecular ion | N/A |
| 133.0664 | [C₇H₇N₃]⁺ | Loss of propyl radical (•C₃H₇) | researchgate.net |
| 120.0562 | [C₆H₆N₃]⁺ | Loss of butene (C₄H₈) via rearrangement | N/A |
Computational Chemistry and Theoretical Investigations of 2 Butyl 1h Imidazo 4,5 B Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For derivatives of the imidazo[4,5-b]pyridine scaffold, DFT has been employed to unravel key characteristics. uctm.eduresearchgate.net
Electronic Structure Analysis and Molecular Orbital Theory
The electronic behavior of a molecule is fundamentally dictated by the distribution of its electrons in molecular orbitals. DFT calculations, often using the B3LYP functional, provide a detailed picture of this distribution. researchgate.netscirp.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively.
For imidazo[1,2-a]pyridine (B132010) derivatives, studies have shown that the HOMO is typically located on the fused ring system, while the LUMO's position can be influenced by substituents. scispace.com A high HOMO energy suggests a greater propensity for electron donation, while a low LUMO energy indicates a higher electron affinity. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally corresponds to higher stability and lower reactivity. scirp.org
Table 1: Representative Frontier Orbital Energies for Imidazo[4,5-b]pyridine Derivatives (Illustrative Data)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenyl-substituted | -6.2 | -1.5 | 4.7 |
| Nitro-substituted | -6.8 | -2.5 | 4.3 |
| Amino-substituted | -5.9 | -1.2 | 4.7 |
Note: This table presents illustrative data based on typical values found for substituted imidazopyridine derivatives in the literature. The exact values for 2-butyl-1H-imidazo[4,5-b]pyridine would require specific calculations.
Prediction of Global and Local Reactivity Descriptors
Beyond frontier orbitals, DFT calculations can yield a suite of global and local reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors, derived from the conceptual DFT framework, provide a more nuanced understanding of reactivity than HOMO-LUMO analysis alone.
Global reactivity descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or group to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has shown that nitrogen atoms within the ring system are often the most significant nucleophilic sites. scirp.org
Table 2: Calculated Global Reactivity Descriptors for a Representative Imidazopyridine Derivative (Illustrative Data)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 3.85 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 3.16 |
Note: This table presents illustrative data based on typical values found for substituted imidazopyridine derivatives in the literature. The exact values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational flexibility and the influence of the surrounding environment. researchgate.net For a molecule like this compound, the butyl chain introduces a degree of conformational freedom that can be critical for its biological activity.
MD simulations can reveal the preferred conformations of the butyl group and the energy barriers between different rotational states (rotamers). mdpi.com This is crucial as the spatial arrangement of the butyl group can significantly impact how the molecule fits into a biological target's binding site.
Furthermore, MD simulations are essential for understanding the effects of the solvent, typically water in a biological context. The simulations can model how water molecules arrange around the solute and how this hydration shell influences the molecule's conformation and dynamics. For instance, in studies of other heterocyclic compounds, MD simulations have shown how interactions with the solvent can stabilize or destabilize certain conformations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that relates these descriptors to the experimentally measured biological activity, such as the half-maximal inhibitory concentration (IC50). While specific QSAR models for this compound are not extensively reported, the principles have been applied to broader classes of imidazopyridine derivatives to guide the design of more potent analogs. nih.gov
Molecular Docking Studies for Elucidating Ligand-Target Interactions at the Atomic Level (in vitro)
Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.govtubitak.gov.tr This technique is instrumental in drug discovery for understanding the molecular basis of a compound's activity and for virtual screening of compound libraries.
In the context of this compound and its analogs, docking studies have been performed to investigate their interactions with various targets. For instance, derivatives of 1H-imidazo[4,5-b]pyridine have been docked into the active site of enzymes like lumazine (B192210) synthase and decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a key enzyme in Mycobacterium tuberculosis. nih.govnih.gov
These studies typically reveal the key interactions that stabilize the ligand-protein complex, which can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
Aromatic interactions: Such as π-π stacking between aromatic rings.
Van der Waals forces: General attractive or repulsive forces between atoms. nih.gov
The results of docking simulations are often expressed as a docking score, which provides an estimate of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. These in silico findings provide valuable hypotheses about the mechanism of action that can be tested through in vitro experiments. nih.govnih.govnih.gov
Molecular Interactions and Biochemical Mechanisms of Action of Imidazo 4,5 B Pyridine Derivatives
Binding Affinity Studies with Isolated Biological Macromolecules (in vitro)
The initial assessment of a compound's biological activity often begins with in vitro studies that quantify its binding affinity to specific biological targets. These assays provide crucial insights into the potency and selectivity of the molecule.
Receptor Binding Assays and Kinetics (Non-clinical context)
While specific receptor binding data for 2-butyl-1H-imidazo[4,5-b]pyridine is not extensively documented in publicly available literature, studies on closely related derivatives highlight the potential of this scaffold to interact with various receptors. For instance, a derivative, 2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid, has been evaluated for its ability to inhibit the binding of [125I]-Sar-AII to the Angiotensin II receptor, type 1 (AT1) from purified rat liver membranes. This competitive binding assay revealed a Ki value of 12.1 nM, indicating a high affinity for the receptor. ucsd.edu
Such studies are fundamental in drug discovery, providing a quantitative measure of how tightly a ligand binds to a receptor. nih.gov The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) are key parameters derived from these assays, with lower values signifying stronger binding.
Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)
The imidazo[4,5-b]pyridine core is a prominent feature in a variety of enzyme inhibitors. researchgate.net Derivatives of this scaffold have been investigated as potent inhibitors of several kinases, which are crucial regulators of cellular signaling pathways.
One notable example is the inhibition of B-Raf kinase. Certain imidazo[4,5-b]pyridine derivatives have been shown to bind to the DFG-in, αC-helix out conformation of B-Raf, a specific conformational state of the enzyme. nih.gov This binding mode is often associated with high kinase selectivity. Structure-activity relationship (SAR) studies have led to the development of potent inhibitors with excellent enzyme and cell potency. nih.govresearchgate.net
Furthermore, derivatives of the related imidazo[4,5-c]pyridine scaffold have been identified as novel inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Computational docking studies of these inhibitors within the ATP-binding site of SFKs have revealed key interactions that contribute to their inhibitory activity. nih.gov
In the context of infectious diseases, imidazo[4,5-b]pyridine derivatives have been explored as potential antitubercular agents by targeting enzymes essential for the survival of Mycobacterium tuberculosis. For example, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated as potential inhibitors of DprE1, an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.gov Molecular docking studies of these compounds suggested promising interactions within the enzyme's active site. nih.gov
The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
DNA and RNA Binding Investigations
Given the structural similarity of the imidazo[4,5-b]pyridine core to purines, a fundamental component of nucleic acids, investigating the interaction of its derivatives with DNA and RNA is a logical step to understand their broader biological implications.
Spectroscopic Methods (e.g., Fluorescence, Circular Dichroism) for Interaction Characterization
Spectroscopic techniques are invaluable for characterizing the non-covalent interactions between small molecules and nucleic acids. Fluorescence spectroscopy can be employed to monitor changes in the emission properties of either the small molecule or a fluorescent probe upon binding to DNA or RNA. For instance, studies on imidazo[1,5-a]pyridine-based fluorophores have demonstrated their solvatochromic behavior, making them suitable as probes for membrane environments, and similar principles can be applied to study nucleic acid interactions. nih.gov
Circular Dichroism (CD) spectroscopy is particularly powerful for detecting conformational changes in nucleic acids upon ligand binding. The CD spectrum of DNA and RNA is sensitive to their secondary and tertiary structures. A study on the binding of the aminoglycoside neomycin to a region of the HIV-1 RNA demonstrated that drug binding induced a significant change in the RNA's CD spectrum, confirming a structural alteration upon interaction. nih.gov This method can be used to determine binding constants and stoichiometry of the interaction.
Thermal Denaturation Experiments to Assess Binding Stability
Thermal denaturation experiments, often monitored by UV-Vis spectroscopy, provide a measure of the stabilization of the DNA or RNA duplex upon ligand binding. The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. An increase in the Tm in the presence of a compound indicates that it binds to and stabilizes the duplex structure. In the study of neomycin binding to HIV-1 RNA, melting studies showed that drug binding affected specific melting transitions of the RNA, providing insights into the binding sites and the stability of the complex. nih.gov
Analysis of Intermolecular Forces and Ligand-Protein Interaction Motifs
The binding of a ligand to a protein is a dynamic process governed by a variety of non-covalent intermolecular forces. Understanding these interactions at an atomic level is crucial for rational drug design and for optimizing the potency and selectivity of inhibitors.
A systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) reveals that the most common types of interactions include:
Hydrogen Bonding: These are critical for the specificity of ligand binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. In the context of kinase inhibitors, hydrogen bonds are frequently observed between the inhibitor and the hinge region of the kinase. nih.gov
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding. The hydrophobic effect is driven by the increase in entropy of water molecules when nonpolar surfaces are removed from the aqueous environment. nih.gov
Pi-Stacking: This involves attractive, non-covalent interactions between aromatic rings. These can occur in a face-to-face or edge-to-face orientation and are important for the stabilization of ligand-protein complexes. nih.gov
Molecular docking simulations of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives in the active sites of their target enzymes have provided detailed insights into their binding modes. For example, in the case of B-Raf inhibitors, the imidazo[4,5-b]pyridine core can form key hydrogen bonds with the kinase hinge region, while other parts of the molecule engage in hydrophobic and pi-stacking interactions with surrounding amino acid residues. nih.govresearchgate.net Similarly, docking studies of imidazo[4,5-c]pyridine-based SFK inhibitors have revealed the importance of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.gov
The following table summarizes the key intermolecular forces involved in ligand-protein interactions:
| Interaction Type | Description | Key Atoms/Groups Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | N-H, O-H as donors; N, O as acceptors |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Aliphatic and aromatic carbon chains |
| Pi-Stacking | Non-covalent interactions between aromatic rings. | Aromatic rings (e.g., Phenyl, Tyrosine, Tryptophan, Histidine) |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |
| Ionic Bonds (Salt Bridges) | Electrostatic attraction between oppositely charged ions. | Acidic (e.g., Asp, Glu) and basic (e.g., Lys, Arg) amino acid residues |
Role as a Purine Bioisostere in Molecular Recognition Processes
The imidazo[4,5-b]pyridine scaffold has been a fertile ground for the development of inhibitors for a variety of enzymes, particularly protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govrjraap.comnih.gov The rationale behind this approach is that the imidazo[4,5-b]pyridine core can mimic the adenine (B156593) base of ATP, the natural substrate for kinases, and thus bind to the ATP-binding site of these enzymes, leading to their inhibition.
Detailed Research Findings
Research into imidazo[4,5-b]pyridine derivatives has yielded a wealth of data on their structure-activity relationships (SAR), providing insights into how different substituents on the core scaffold influence their biological activity.
One area of significant investigation has been the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division, and their overexpression is common in many human cancers. A hit generation and exploration approach led to the discovery of potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases. nih.gov For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) demonstrated significant inhibitory activity against these kinases. nih.gov
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
|---|---|---|---|
| 31 | 0.042 | 0.198 | 0.227 |
Further optimization of the imidazo[4,5-b]pyridine scaffold led to the identification of dual inhibitors of FLT3 and Aurora kinases, which are promising for the treatment of acute myeloid leukemia. acs.org Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) emerged as a potent inhibitor of both kinase families. acs.org
| Kinase Target | Kd (nM) |
|---|---|
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
The bioisosteric relationship to purines has also been exploited to develop cytotoxic agents against various cancer cell lines. A series of regio-isomeric imidazo[4,5-b]pyridine analogues were synthesized and evaluated for their cytotoxic activity. nih.gov The substitution pattern on the imidazo[4,5-b]pyridine core was found to be critical for activity. For example, a cyclopropyl (B3062369) amide substituent at the 2-position was found to be more potent in some cases. researchgate.net
| Compound | MDAMB-231 (Breast Cancer) |
|---|---|
| Paclitaxel (Control) | 0.457 |
Molecular docking studies have provided further insights into the molecular recognition processes. For instance, studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have identified key structural requirements for activity through 3D-QSAR and docking approaches. nih.gov These models help in proposing new analogues with potentially improved potencies.
The versatility of the imidazo[4,5-b]pyridine scaffold is also evident in its application as an antimicrobial agent. For example, derivatives have been investigated as inhibitors of lumazine (B192210) synthase, an enzyme essential for riboflavin (B1680620) biosynthesis in microorganisms but absent in humans. nih.gov In-silico docking studies suggested that these compounds could form stable complexes with the enzyme through hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov
Structure Activity Relationship Sar Studies for 2 Butyl 1h Imidazo 4,5 B Pyridine Derivatives
Impact of Butyl Chain Modifications on Molecular Properties and Interactions
The butyl group at the 2-position of the imidazo[4,5-b]pyridine scaffold plays a significant role in defining the pharmacological profile of these derivatives. Studies on related imidazopyridine cores highlight the importance of this alkyl substituent. For instance, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a potent and pure Toll-like receptor 7 (TLR7) agonist, demonstrating negligible activity on the closely related TLR8. This specificity underscores the contribution of the 2-butyl group to the molecule's interaction with its biological target. researchgate.net
In the context of antimicrobial activity, N-alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with butyl bromide has been explored. nih.gov The resulting N-butyl derivatives were evaluated for their antibacterial and antifungal properties. While some of these compounds (specifically, 2i, 2j, 2k, and 2l in the study) exhibited moderate activity, this indicates that the presence of the butyl chain is compatible with antimicrobial action, even if it does not consistently lead to high potency in all tested derivatives. nih.gov
Furthermore, research into novel anticancer agents has involved the synthesis of 2-butyl-1H-benzo mdpi.comuctm.eduimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives. The evaluation of these compounds against the MCF-7 breast cancer cell line showed that derivatives incorporating the 2-butyl moiety possess significant anti-proliferative activity. orientjchem.org This suggests that the lipophilic character and specific spatial orientation of the butyl chain contribute favorably to the interactions required for cytotoxic effects in this particular chemical series.
Substituent Effects at Imidazole (B134444) and Pyridine (B92270) Ring Positions on Ligand-Target Interactions
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on both the imidazole and pyridine rings. mdpi.com These modifications can profoundly influence the molecule's ability to interact with biological targets such as DNA, RNA, and various enzymes.
Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the placement of amino side chains on the core structure affects interactions with nucleic acids. irb.hr Crucially, the position of the nitrogen atom within the pyridine ring itself has a significant impact on antiproliferative activity. Derivatives with amino side chains at the C-2 position demonstrated a noticeable enhancement in activity. irb.hr
In the pursuit of potent antiproliferative agents, specific substitution patterns have yielded promising results. A key finding is that placing a hydroxyl group on the para position of a phenyl ring substituent at C-6 of the imidazo[4,5-b]pyridine scaffold significantly boosts activity. mdpi.com This indicates a critical hydrogen bonding interaction in the target's binding site. For example, N-methyl substituted derivative 19 (from the cited study), which features this C-6 p-hydroxyphenyl group, showed pronounced antiproliferative activity with IC₅₀ values as low as 1.45 µM against the Capan-1 pancreatic cancer cell line. mdpi.com
Molecular docking studies on different imidazo[4,5-b]pyridine derivatives have further elucidated these interactions at an atomic level. For instance, in a series designed as dihydrofolate reductase (DHFR) inhibitors, a 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine derivative was shown to form an additional hydrogen bond with the amino acid residue Arg144 in the enzyme's active site, an interaction not observed in other analogues. mdpi.com This highlights how a combination of substituents on the pyridine (bromo at C-6) and imidazole (p-tolyl at N-3) rings can synergistically enhance binding affinity.
Influence of N-Substitution Patterns on Molecular Activity Profiles and Regioselectivity
The substitution pattern on the nitrogen atoms of the imidazo[4,5-b]pyridine ring system is a determining factor for both biological activity and the synthetic accessibility of specific isomers. Alkylation of the parent heterocycle can occur at different nitrogen positions, leading to regioisomers with distinct properties.
The alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with reagents like butyl bromide under basic conditions (K₂CO₃ in DMF) has been shown to proceed with regioselectivity, predominantly yielding N4-substituted products, along with the N3 regioisomer. nih.gov The precise structural assignment of these isomers requires advanced spectroscopic techniques such as 2D-NOESY and HMBC. nih.gov Similarly, studies on the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have demonstrated that the reaction can lead to a mixture of N3 and N4 regioisomers. nih.gov The choice of the alkylating agent can also influence the outcome; for example, the use of ethyl 2-bromoacetate can result in a mixture of N1, N3, and N4 substituted products. nih.gov
From a biological standpoint, N-substitution is often correlated with enhanced activity. In a series of imidazole-linked benzimidazoles, the N-substituted compounds were generally associated with better anticancer activity. orientjchem.org This trend is also observed in imidazo[4,5-b]pyridines, where an N-methyl substituted derivative bearing a C-6 p-hydroxyphenyl group was identified as one of the most potent compounds in an antiproliferative screen. mdpi.com This suggests that the substituent on the imidazole nitrogen can occupy a key pocket in the biological target, potentially increasing binding affinity or improving pharmacokinetic properties.
The table below presents data on the antiproliferative activity of selected N-substituted imidazo[4,5-b]pyridine derivatives, illustrating the impact of N-substitution.
| Compound | N-Substituent | C6-Substituent | Cell Line | IC₅₀ (µM) |
| 18 | H | 4-hydroxyphenyl | Capan-1 | 2.50 |
| 19 | Methyl | 4-hydroxyphenyl | Capan-1 | 1.45 |
Data sourced from a study on 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com
Correlation Between Computational Predictions and Experimental Binding Data in SAR Analysis
Computational chemistry plays a pivotal role in understanding and predicting the SAR of imidazo[4,5-b]pyridine derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking have proven effective in correlating predicted molecular interactions with experimentally observed biological activities.
In a study of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed that showed excellent predictive power. nih.gov The models yielded high cross-validated correlation coefficients (r²cv) of 0.774 and 0.800, respectively. More importantly, the external validation, which tests the model's predictive ability on a set of molecules not used in its creation, resulted in predicted r² (r²pred) values of 0.933 and 0.959. nih.gov This strong correlation between the computational models and experimental data allowed for the generation of 3D contour maps that identified the key structural requirements for inhibitory activity, guiding the design of new, more potent analogues. nih.gov
Similarly, molecular docking has been used to predict the binding modes of imidazo[4,5-b]pyridine derivatives in the active sites of enzymes like DHFR. The computational results, which identified favorable interactions and binding poses, provided a strong rationale for proceeding with experimental testing. mdpi.com The subsequent in vitro antibacterial assays confirmed that the molecules predicted to be efficient binders were indeed active, validating the computational approach as a valuable tool for hit identification. mdpi.com
Other advanced computational methods, including Artificial Neural Networks (ANN), have also been successfully applied. A study on a set of 20 imidazo[4,5-b]pyridine derivatives used ANN to build a predictive model for biological activity, achieving a high correlation coefficient of 0.9606. researchgate.net This indicates that the combination of descriptors used in the model effectively captures the structural features responsible for the observed activity. researchgate.net
The table below summarizes the predictive power of various computational models applied to imidazo[4,5-b]pyridine derivatives.
| Computational Method | Target/Application | Key Metric | Value |
| CoMFA | Aurora A Kinase | r²pred | 0.933 |
| CoMSIA | Aurora A Kinase | r²pred | 0.959 |
| ANN | General Biological Activity | Correlation Coefficient (R) | 0.9606 |
Data sourced from studies on Aurora A kinase inhibitors nih.gov and general biological activity prediction. researchgate.net
Applications of 2 Butyl 1h Imidazo 4,5 B Pyridine in Chemical Research and Beyond Non Clinical
Utilization as a Versatile Chemical Scaffold for Combinatorial Library Synthesis and Drug Discovery Efforts (Focus on scaffold utility, not specific drugs)
The imidazo[4,5-b]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to interact with a wide range of biological targets, thus serving as a robust foundation for the development of diverse compound libraries aimed at discovering new therapeutic agents. The 2-butyl-1H-imidazo[4,5-b]pyridine variant is particularly valuable in this context due to the synthetic accessibility of its core structure and the multiple points at which its structure can be modified.
The utility of this scaffold is significantly enhanced by modern synthetic methods, such as multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, is a powerful tool for creating libraries of imidazo-fused heterocycles. beilstein-journals.org This reaction, which involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, can be adapted to produce a wide array of substituted imidazo[4,5-b]pyridines. beilstein-journals.orgnih.gov By varying the initial building blocks, chemists can generate a vast number of analogues of this compound, each with unique steric and electronic properties.
The table below illustrates the potential for diversification of the imidazo[4,5-b]pyridine scaffold using a combinatorial approach.
| Scaffold Position | Potential for Diversification | Example of Modifying Reagents |
| N1-position | Introduction of various alkyl or aryl groups. | Alkyl halides, boronic acids (via N-arylation) |
| C2-position | Variation of the alkyl or aryl substituent. | Aldehydes of varying chain length and branching |
| Pyridine (B92270) Ring | Introduction of electron-donating or withdrawing groups. | Substituted diaminopyridines |
This table demonstrates the combinatorial potential of the imidazo[4,5-b]pyridine scaffold for generating diverse chemical libraries.
Furthermore, tandem reactions, where multiple bond-forming events occur sequentially in a single pot, have been developed for the efficient synthesis of this heterocyclic system. acs.orgresearchgate.net These strategies enhance the scaffold's utility by simplifying the creation of libraries, thereby accelerating the timeline of drug discovery programs. The structural rigidity of the imidazo[4,5-b]pyridine core, coupled with the flexibility to introduce diverse substituents, allows for the fine-tuning of physicochemical properties, which is a critical aspect of designing effective drug candidates. nih.govnih.gov
Development of Molecular Probes for Investigating Specific Biochemical Pathways
The fluorescent properties inherent to many imidazopyridine derivatives make them attractive candidates for the development of molecular probes. nih.gov These probes are instrumental in visualizing and studying complex biochemical processes within cellular environments. The imidazo[4,5-b]pyridine scaffold can be chemically modified to create sensors that respond to specific analytes or changes in the cellular milieu, such as pH or the presence of metal ions. rsc.org
The mechanism of action for these probes often relies on photophysical processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). nih.gov For example, a probe based on the this compound scaffold could be designed by attaching a receptor for a specific metal ion. Upon binding of the ion, the electronic properties of the fluorophore would be altered, leading to a detectable change in its fluorescence emission (a "turn-on" or "turn-off" response). rsc.orgrsc.org
The development of such probes involves the strategic incorporation of functional groups that can interact with the target of interest. The this compound structure offers several sites for such modifications, allowing for the creation of a diverse range of probes with tailored specificities. The table below outlines potential strategies for converting the scaffold into a functional molecular probe.
| Probe Component | Function | Potential Modification to this compound |
| Fluorophore | The core structure that emits light. | The inherent fluorescence of the imidazo[4,5-b]pyridine ring. |
| Receptor | Binds to the specific analyte of interest. | Attachment of a chelating agent to the pyridine or imidazole (B134444) ring. |
| Linker | Connects the fluorophore and the receptor. | An alkyl or ether chain attached to one of the nitrogen atoms. |
This table provides a conceptual framework for the design of molecular probes derived from the this compound scaffold.
The insights gained from using these molecular probes can be pivotal in understanding disease mechanisms and identifying new targets for therapeutic intervention.
Potential in Materials Science Research (e.g., as predicted corrosion inhibitors)
The application of this compound and its derivatives extends into the realm of materials science, most notably in the area of corrosion prevention. The nitrogen and sulfur atoms present in many heterocyclic compounds, including imidazo[4,5-b]pyridines, enable them to adsorb onto metal surfaces, forming a protective film that inhibits corrosion.
Research on compounds with a similar scaffold, such as 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, has demonstrated significant efficacy in preventing the corrosion of mild steel in acidic environments. The inhibitory action of these molecules is attributed to their ability to adsorb onto the steel surface, a process that conforms to the Langmuir adsorption isotherm. This adsorption creates a barrier that isolates the metal from the corrosive medium.
The effectiveness of these inhibitors is influenced by their molecular structure. The presence of heteroatoms (N) and the π-electrons in the aromatic system of the imidazo[4,5-b]pyridine ring are crucial for their interaction with the metal surface. Quantum chemical calculations, using methods like Density Functional Theory (DFT), have been employed to correlate the molecular properties of these compounds with their inhibition efficiency.
The table below summarizes key parameters from a study on a related imidazo[4,5-b]pyridine derivative, highlighting the characteristics that contribute to its performance as a corrosion inhibitor.
| Parameter | Description | Significance |
| Adsorption Isotherm | Describes the relationship between inhibitor concentration and surface coverage. | Conformance to the Langmuir isotherm indicates monolayer adsorption. |
| Inhibition Efficiency | The percentage reduction in the corrosion rate. | Increases with higher concentrations of the inhibitor. |
| Mechanism of Inhibition | The mode by which the inhibitor protects the metal surface. | Formation of a protective film via adsorption. |
This table illustrates the key performance indicators of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors.
Given the structural similarities, it is predicted that this compound would also exhibit significant corrosion-inhibiting properties, making it a promising candidate for further investigation in the development of new, environmentally friendly corrosion inhibitors.
Contribution to Advancements in Heterocyclic Chemistry Methodologies
The synthesis of this compound and its analogues has been a fertile ground for the development and refinement of methodologies in heterocyclic chemistry. The demand for efficient and versatile routes to this important scaffold has spurred innovation in synthetic organic chemistry.
Key advancements include the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allow for the construction of the imidazo[4,5-b]pyridine core in a single, atom-economical step. beilstein-journals.orgnih.gov These methods are highly valued for their ability to generate molecular diversity from simple starting materials.
The table below highlights some of the modern synthetic methodologies applicable to the synthesis of this compound and their respective advantages.
| Synthetic Methodology | Description | Key Advantages |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | A three-component reaction of an aminopyridine, an aldehyde, and an isocyanide. | High atom economy, operational simplicity, and rapid access to diverse structures. beilstein-journals.orgmdpi.com |
| Tandem SNAr/Reduction/Heteroannulation | A one-pot sequence starting from a substituted nitropyridine. | High efficiency, circumvents the need for isolating intermediates, and allows for broad substrate scope. acs.orgresearchgate.net |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, and often milder reaction conditions. |
| Catalyst-Driven Reactions | Employment of catalysts like zinc triflate to promote the cyclization step. jscimedcentral.com | Milder reaction conditions and improved yields compared to uncatalyzed methods. jscimedcentral.com |
This table summarizes advanced synthetic methods that have contributed to the field of heterocyclic chemistry through the synthesis of the imidazo[4,5-b]pyridine scaffold.
These methodological advancements not only facilitate the synthesis of this compound but also enrich the toolbox of synthetic chemists, enabling the construction of a wide range of other important heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-butyl-1H-imidazo[4,5-b]pyridine and its derivatives?
- Methodology :
- Condensation reactions : React pyridine-2,3-diamine derivatives with butyl-substituted aldehydes or ketones under acidic or catalytic conditions. For example, phase transfer catalysis (solid-liquid) with solvents like DMF and catalysts like p-toluenesulfonic acid has been used for analogous compounds .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for imidazo[4,5-b]pyridine cores.
- Characterization : Confirm structure via -NMR, -NMR, and mass spectrometry. Purity can be assessed using HPLC with UV detection at 254 nm .
Q. How should solubility and storage challenges be addressed for imidazo[4,5-b]pyridine derivatives?
- Methodology :
- Solubility : Test polar aprotic solvents (DMSO, DMF) first. For in vivo studies, use formulations like DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Tween 80:Saline (10:40:5:45) to enhance solubility .
- Storage : Store pure compounds as solids at -20°C (stable for 2–3 years). For solutions, use -80°C for long-term storage (6 months) and -20°C for short-term (1 month) .
Q. What spectroscopic techniques are critical for characterizing imidazo[4,5-b]pyridine derivatives?
- Methodology :
- UV-Vis spectroscopy : Identify π→π* transitions in the 250–300 nm range.
- Fluorescence spectroscopy : Assess photophysical properties (e.g., Stokes shift) to study excited-state behavior, such as proton/charge transfer in derivatives with hydroxyl groups .
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm) .
Advanced Research Questions
Q. How can substituent effects be optimized to enhance biological activity in imidazo[4,5-b]pyridine derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., aryl, halogen, amino groups) and evaluate bioactivity. For example, 6-chloro-2-aryl derivatives showed antiglycation activity (IC ~240 μM) via BSA glycation assays .
- Docking studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., β-glucuronidase) and guide substituent selection .
Q. What computational methods are used to predict biological mechanisms of imidazo[4,5-b]pyridine derivatives?
- Methodology :
- Density functional theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with antioxidant activity (e.g., DPPH/ABTS assays) .
- Molecular dynamics (MD) : Simulate interactions with biological membranes or proteins to assess permeability and target engagement .
Q. How can metabolic stability and toxicity be evaluated for imidazo[4,5-b]pyridine derivatives?
- Methodology :
- In vitro metabolism : Use primary hepatocytes or microsomes to identify metabolites via LC-MS/MS. For example, cytochrome P4501A2 (CYP1A2) generates hydroxylamine metabolites in PhIP analogs .
- DNA adduct detection : Apply accelerator mass spectrometry (AMS) to quantify adducts in tissues after exposure, as demonstrated for PhIP-DNA adducts in pancreatic DNA .
Comparative Analysis of Structural Analogs
Key Methodological Takeaways
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
